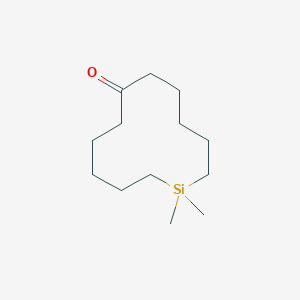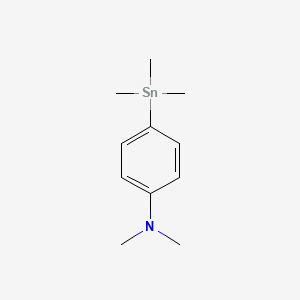
N,N-Dimethyl-4-(trimethylstannyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-(trimethylstannyl)aniline: is an organotin compound characterized by the presence of a trimethylstannyl group attached to the para position of an aniline ring, which is further substituted with two methyl groups on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(trimethylstannyl)aniline typically involves the stannylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions: N,N-Dimethyl-4-(trimethylstannyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannylated quinones.
Reduction: Reduction reactions can lead to the formation of stannylated amines.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Stannylated quinones.
Reduction: Stannylated amines.
Substitution: Various stannylated derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N,N-Dimethyl-4-(trimethylstannyl)aniline is used as a precursor in the synthesis of complex organotin compounds. It serves as a building block in the preparation of stannylated polymers and materials with unique electronic properties.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce stannyl groups into peptides and proteins, which can then be used for further functionalization or as probes in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of organotin-based drugs. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in various chemical processes, including polymerization and cross-coupling reactions.
作用机制
The mechanism of action of N,N-Dimethyl-4-(trimethylstannyl)aniline involves the interaction of the trimethylstannyl group with various molecular targets. The stannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic applications.
相似化合物的比较
N,N-Dimethyl-4-(trimethylsilyl)aniline: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
N,N-Dimethyl-4-(trimethylgermyl)aniline: Contains a trimethylgermyl group.
N,N-Dimethyl-4-(trimethylplumbyl)aniline: Contains a trimethylplumbyl group.
Uniqueness: N,N-Dimethyl-4-(trimethylstannyl)aniline is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The stannyl group provides unique reactivity and stability, making it valuable in various chemical and industrial applications.
属性
CAS 编号 |
14064-16-5 |
|---|---|
分子式 |
C11H19NSn |
分子量 |
283.98 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-trimethylstannylaniline |
InChI |
InChI=1S/C8H10N.3CH3.Sn/c1-9(2)8-6-4-3-5-7-8;;;;/h4-7H,1-2H3;3*1H3; |
InChI 键 |
DKBCJIWOXJXCIR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

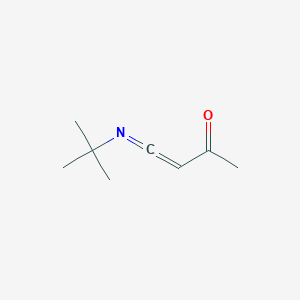
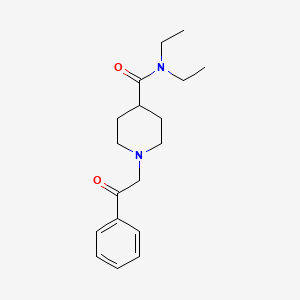
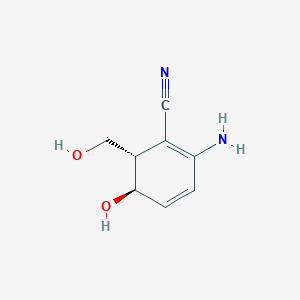
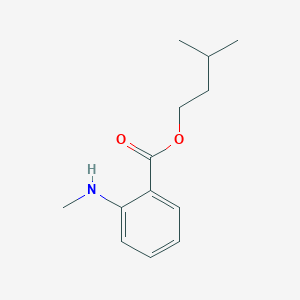
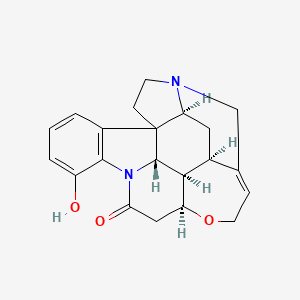


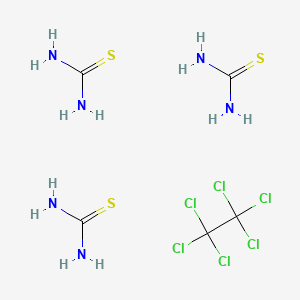
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)

